molecular formula C21H22N4O3 B5411328 4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5411328
M. Wt: 378.4 g/mol
InChI Key: XCLQZAXKPUVDFH-UHFFFAOYSA-N
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Description

The compound “4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide” is a complex organic molecule. It contains a morpholine ring, a phenyl ring, and a 1,2,4-oxadiazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, 1,2,4-oxadiazole derivatives have been synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole with sodium dichloroisocyanurate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The exact structure would need to be determined through methods such as NMR, MS, and IR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have shown moderate onset decomposition temperatures ranging from 166 °C to 249 °C .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(18-8-6-16(7-9-18)15-25-10-12-27-13-11-25)22-14-19-23-20(24-28-19)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLQZAXKPUVDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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